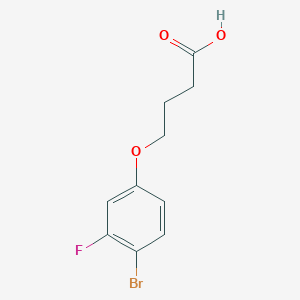

4-(4-Bromo-3-fluorophenoxy)butanoic acid

Vue d'ensemble

Description

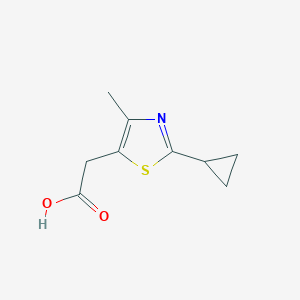

“4-(4-Bromo-3-fluorophenoxy)butanoic acid” is a chemical compound with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol . It is also referred to as BFPA.

Molecular Structure Analysis

The molecular structure of “4-(4-Bromo-3-fluorophenoxy)butanoic acid” consists of a butanoic acid molecule attached to a bromo-fluorophenyl group via an ether linkage . The presence of both bromine and fluorine substituents on the phenyl ring may influence the compound’s reactivity and physical properties.

Physical And Chemical Properties Analysis

“4-(4-Bromo-3-fluorophenoxy)butanoic acid” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility have not been reported in the literature and may need to be determined experimentally.

Applications De Recherche Scientifique

-

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

- Application: This research focuses on the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate .

- Method: The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

- Results: The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

-

Chemoenzymatic Synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate

-

Synthesis of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

-

In Situ Passivation Strategy for Superstable All-Inorganic Halide Perovskite CsPbX 3 Quantum Dots in Polar Media

- Application: This research focuses on improving the stability of CsPbX 3 (CPX, X=Cl, Br, and I) quantum dots (QDs) via in situ crystallization with the synergistic effect of 4-bromo-butyric acid (BBA) and oleylamine (OLA) in polar solvents including aqueous solution .

- Results: Monodispersed CsPbBr 3 (CPB) QDs obtained in water show high photoluminescence quantum yields (PLQYs) of 86.4% and their PL features of CPB QDs have no significant change after being dispersed in aqueous solution for 96 hours, which implies the structure of CPB QDs is unchanged .

-

4-Bromo-Butyric Acid-Assisted In Situ Passivation Strategy for Superstable All-Inorganic Halide Perovskite CsPbX 3 Quantum Dots in Polar Media

- Application: This research focuses on improving the stability of CsPbX 3 (CPX, X=Cl, Br, and I) quantum dots (QDs) via in situ crystallization with the synergistic effect of 4-bromo-butyric acid (BBA) and oleylamine (OLA) in polar solvents including aqueous solution .

- Results: Monodispersed CsPbBr 3 (CPB) QDs obtained in water show high photoluminescence quantum yields (PLQYs) of 86.4% and their PL features of CPB QDs have no significant change after being dispersed in aqueous solution for 96 hours, which implies the structure of CPB QDs is unchanged .

Propriétés

IUPAC Name |

4-(4-bromo-3-fluorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c11-8-4-3-7(6-9(8)12)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGFQNPHFIXOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCC(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-3-fluorophenoxy)butanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)

![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)

![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)